

# The Discovery and Development of diABZI: A Systemically Active STING Agonist

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## Compound of Interest

Compound Name: *diABZI STING agonist-1 trihydrochloride*

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## A Technical Guide for Researchers and Drug Development Professionals

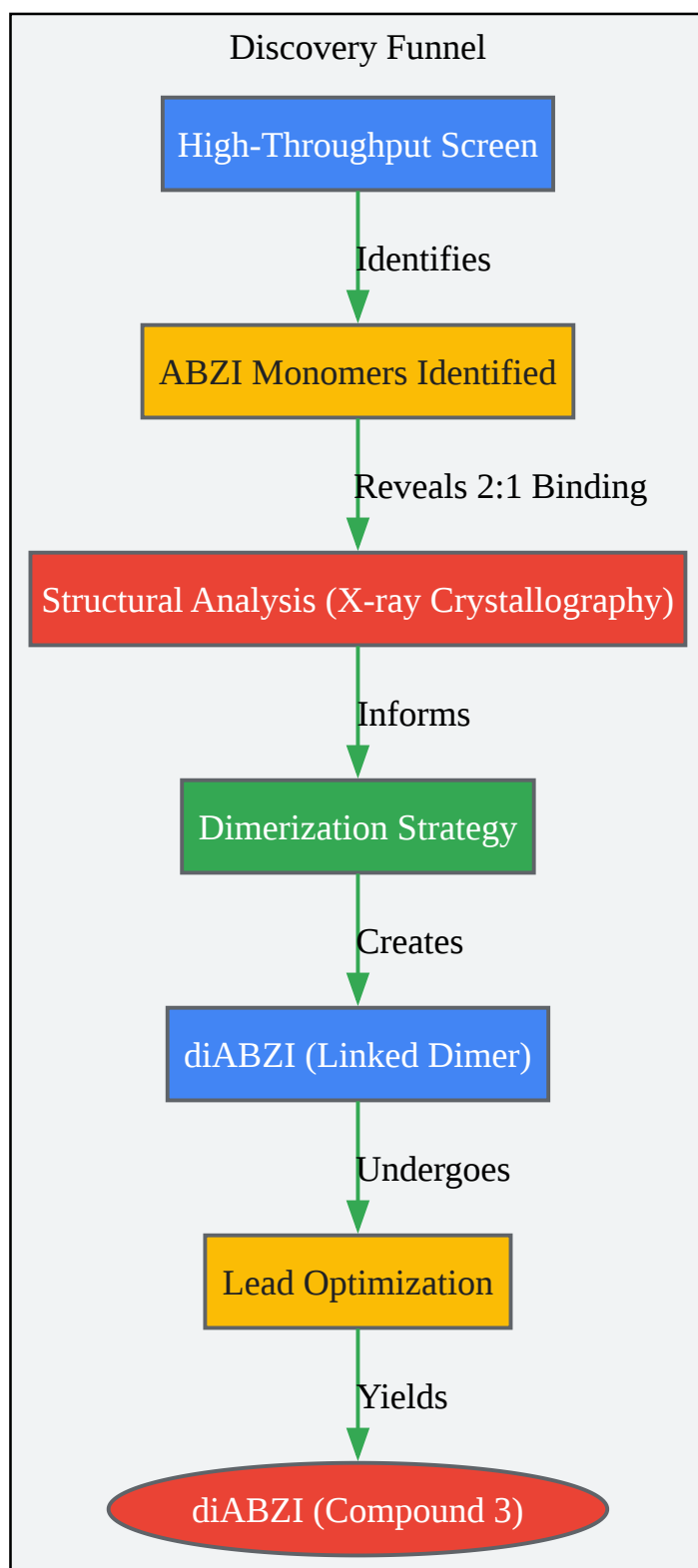
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. While the therapeutic potential of activating this pathway has been recognized for some time, early efforts were hampered by the limitations of first-generation agonists, which were primarily cyclic dinucleotides (CDNs). These molecules generally require direct intratumoral injection due to poor bioavailability. The discovery of diABZI, a non-nucleotide, systemically active small molecule, marked a significant milestone in the field of cancer immunotherapy and beyond.[1][2][3] This guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of diABZI.

## Discovery: From High-Throughput Screen to a Dimeric Ligand

The journey to diABZI began with the recognized need for a STING agonist that could be administered systemically to treat metastatic cancers.[4] Researchers at GlaxoSmithKline initiated a high-throughput screen to identify small molecules that could compete with the endogenous STING ligand, cGAMP, for binding to the STING protein.[4]

This screening effort led to the identification of two amidobenzimidazole (ABZI) compounds.<sup>[4]</sup> X-ray crystallography studies revealed that these ABZI molecules bound to the cGAMP binding pocket on the C-terminal domain of the STING protein. Notably, two separate ABZI molecules were observed to bind to each STING dimer.<sup>[4]</sup>

This "two-to-one" binding stoichiometry inspired a clever design strategy: linking two ABZI molecules together. The hypothesis was that a single, dimeric molecule would have enhanced binding affinity and, consequently, greater potency. This led to the creation of a linked dimeric ABZI, or diABZI.<sup>[1][4]</sup> Further chemical optimization of this dimeric structure yielded a highly potent molecule, referred to as "compound 3," which demonstrated significantly enhanced STING activation and became the lead compound for further development.<sup>[4]</sup>



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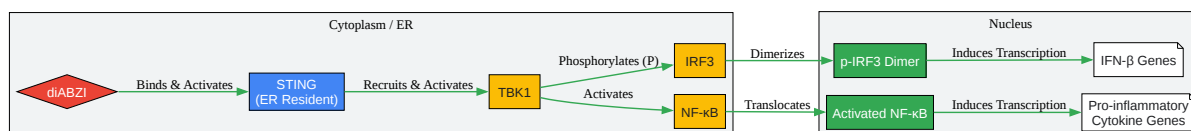
**Caption:** The discovery process of the diABZI STING agonist.

## Mechanism of Action: Activating the STING Signaling Cascade

diABZI functions as a direct agonist of the STING protein.[4] Unlike endogenous CDNs which require a "closed lid" conformation of STING for activation, structural studies have shown that diABZI activates STING while the protein maintains an "open" conformation.[2][5]

Upon binding, diABZI induces a conformational change in the STING dimer, leading to its oligomerization and translocation from the endoplasmic reticulum to the Golgi apparatus.[6][7] This process facilitates the recruitment and activation of TANK-binding kinase 1 (TBK1).[7][8] Activated TBK1 then phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[7][8]

Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of Type I interferons (IFN- $\alpha/\beta$ ).[7] Simultaneously, the activated STING-TBK1 complex can also activate the NF- $\kappa$ B signaling pathway, leading to the production of various pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[7] This dual activation of IRF3 and NF- $\kappa$ B results in a robust innate immune response that is crucial for its therapeutic effects.[4][7]



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**Caption:** The diABZI-mediated STING signaling pathway.

## Preclinical Data and Therapeutic Applications

diABZI has demonstrated remarkable efficacy in a variety of preclinical models, primarily in cancer immunotherapy and as an antiviral agent.

## Anti-Tumor Activity

Systemic (intravenous) administration of diABZI has been shown to elicit strong anti-tumor activity in multiple syngeneic mouse models.[1][9] In a colorectal cancer model (CT26), diABZI treatment led to complete and durable tumor regression in a significant percentage of mice.[9] This anti-tumor effect is dependent on a functional adaptive immune system, particularly CD8+ T cells.[10] The STING-induced Type I IFN response enhances the cross-presentation of tumor antigens by dendritic cells, leading to the priming and activation of tumor-specific T cells.[4] Studies have also shown that diABZI can enhance the efficacy of T-cell receptor (TCR)-engineered T-cell therapy by increasing tumor antigen presentation.[11][12]

## Antiviral Efficacy

The diABZI-induced IFN response is a powerful host defense mechanism against viral infections. Preclinical studies have shown that diABZI potently inhibits the replication of a broad range of respiratory viruses, including SARS-CoV-2 and its variants, influenza A virus (IAV), and human rhinovirus (HRV).[13][14][15] In mouse models of SARS-CoV-2, intranasal administration of diABZI, even after infection has been established, provided significant protection, reducing viral loads and preventing severe disease.[6]

## Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of diABZI.

Table 1: In Vitro Potency of diABZI

Assay	Cell Line / System	Species	EC50	Reference
STING Activation (IFN $\beta$ Secretion)	Human PBMCs	Human	~130 nM	[9][16]
STING Activation (IFN $\beta$ Secretion)	Mouse PBMCs	Mouse	~186 nM	[16][17]
Comparison to cGAMP	Human PBMCs	Human	>400-fold more potent	[9]

Table 2: Pharmacokinetic Properties of diABZI (Compound 3)

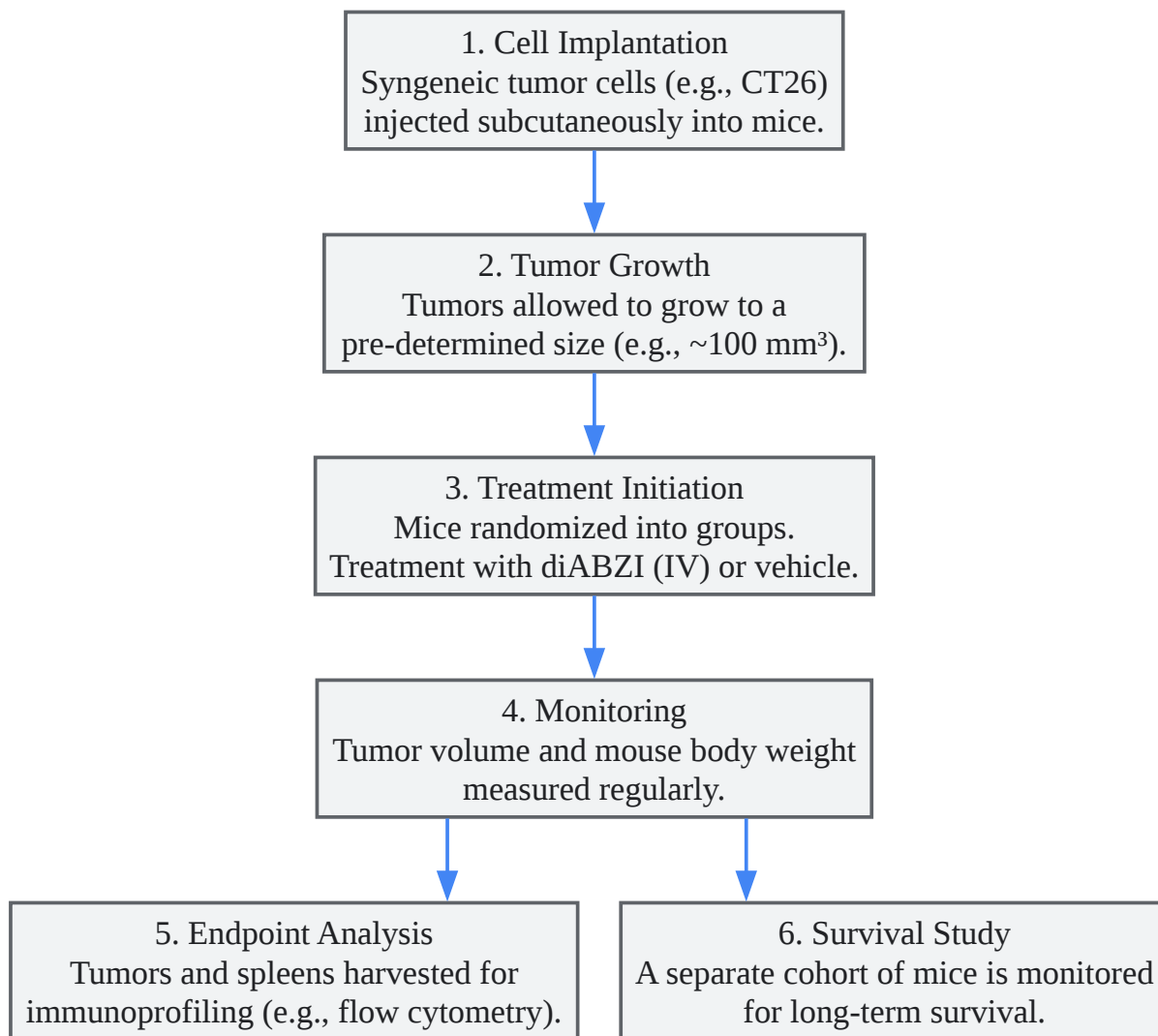
Parameter	Species	Dose & Route	Value	Reference
Half-life ( $t_{1/2}$ )	Mouse (BALB/c)	3 mg/kg, IV	1.4 hours	[10][16]
Area Under the Curve ( $AUC_{0-t}$ )	Mouse (BALB/c)	3 mg/kg, IV	1100 ng*h/mL	[10]
Volume of Distribution ( $V_{ss}$ )	Mouse (BALB/c)	3 mg/kg, IV	1.7 L/kg	[10]
Clearance (Cl)	Mouse (BALB/c)	3 mg/kg, IV	2.8 L/h/kg	[10]

## Key Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of diABZI.

### In Vivo Murine Tumor Model

A common workflow for assessing the anti-tumor efficacy of diABZI is as follows:



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**Caption:** Workflow for a preclinical tumor efficacy study.

- **Cell Culture:** CT26 colorectal carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- **Animal Studies:** 6-8 week old female BALB/c mice are used. All procedures are approved by an Institutional Animal Care and Use Committee.

- **Tumor Implantation:** Mice are subcutaneously inoculated in the right flank with  $5 \times 10^5$  CT26 cells in 100  $\mu$ L of phosphate-buffered saline (PBS).
- **Treatment:** When tumors reach an average volume of approximately 100 mm<sup>3</sup>, mice are randomized into treatment and vehicle control groups. diABZI is typically formulated in a vehicle such as 40% PEG400 in saline and administered via intravenous (IV) injection at a dose of 1.5 mg/kg.[10][18] Treatment is often given on a schedule, for example, on days 1, 4, and 8.[10]
- **Efficacy Measurement:** Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated using the formula:  $(\text{length} \times \text{width}^2)/2$ . Mouse body weight is also monitored as a measure of toxicity.
- **Immunophenotyping:** At the study endpoint, tumors and spleens are harvested. Tissues are processed into single-cell suspensions. Cells are then stained with fluorescently-labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, CD69) and analyzed by flow cytometry to determine the immune cell composition within the tumor microenvironment.[18][19]

## In Vitro STING Activation Assay

- **Cell Lines:** Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Alternatively, THP1-Dual™ cells (InvivoGen), which are engineered with reporter genes for NF- $\kappa$ B and IRF pathways, can be used.[2]
- **Compound Treatment:** Cells are seeded in 96-well plates and treated with serial dilutions of diABZI for a specified period (e.g., 24 hours).
- **Cytokine Measurement:** After incubation, the cell culture supernatant is collected. The concentration of secreted IFN- $\beta$  is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
- **Data Analysis:** The half-maximal effective concentration (EC<sub>50</sub>) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software like GraphPad Prism.

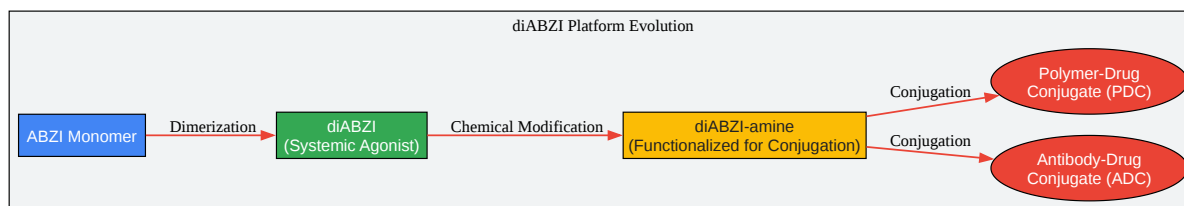


## Pharmacokinetic (PK) Study

- **Animal Dosing:** Male BALB/c mice are administered a single intravenous bolus of diABZI at a specific dose (e.g., 3 mg/kg).[10]
- **Blood Sampling:** At various time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), blood samples are collected via retro-orbital bleeding into tubes containing an anticoagulant (e.g., K<sub>2</sub>EDTA).[20]
- **Plasma Preparation:** Blood samples are centrifuged to separate the plasma.
- **Bioanalysis:** The concentration of diABZI in the plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- **PK Parameter Calculation:** The plasma concentration-time data is analyzed using non-compartmental analysis with software such as WinNonlin to determine key PK parameters including half-life ( $t_{1/2}$ ), area under the curve (AUC), volume of distribution (V<sub>ss</sub>), and clearance (Cl).[10]

## Future Directions and Conjugate Development

The systemic activity and favorable physicochemical properties of diABZI have made it a versatile platform for further development.[2] To enhance tumor-specific delivery and prolong circulation time, researchers have developed polymer-drug conjugates and antibody-drug conjugates (ADCs) using diABZI.[19][21][22] These strategies involve attaching diABZI to large macromolecules, often via cleavable linkers, to improve its pharmacokinetic profile and therapeutic index.[19][21] These next-generation diABZI-based therapeutics hold promise for further improving the efficacy of STING activation in cancer immunotherapy.



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**Caption:** Logical evolution from the initial ABZI monomer to advanced conjugates.

The discovery of diABZI has fundamentally changed the landscape of STING-targeted therapies, providing a powerful tool that can be delivered systemically to harness the immune system against cancer and infectious diseases. Ongoing research continues to build upon this foundational discovery, aiming to further refine and target the potent immunological activity of this promising therapeutic agent.

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